Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 308295-34-3
Cat. No.: VC4630145
Molecular Formula: C13H11BrO5
Molecular Weight: 327.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308295-34-3 |
|---|---|
| Molecular Formula | C13H11BrO5 |
| Molecular Weight | 327.13 |
| IUPAC Name | methyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C13H11BrO5/c1-6-12(13(16)17-3)8-4-11(19-7(2)15)9(14)5-10(8)18-6/h4-5H,1-3H3 |
| Standard InChI Key | AICUSTQQPZCXJA-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC |
Introduction
Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is an organic compound featuring a benzofuran core with specific functional groups. Its molecular formula is C13H11BrO5, and it is available from reputable suppliers like Sigma-Aldrich with the CAS Number 308295-34-3 . This compound is of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. These processes may include the formation of the benzofuran core, followed by selective bromination and acetylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Biological Activities and Potential Applications
While detailed biological activity data for Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is limited, compounds with similar structures have shown promise in various medicinal applications. The benzofuran moiety is known for its potential in drug discovery, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Benzofurans have been studied for their anti-inflammatory properties. |
| Antimicrobial | Some benzofuran derivatives exhibit antimicrobial activity against various pathogens. |
| Anticancer | Research has explored benzofurans as potential anticancer agents due to their ability to interact with biological targets. |
Comparison with Similar Compounds
Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can be compared to other benzofuran derivatives to understand its unique characteristics and potential advantages.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume